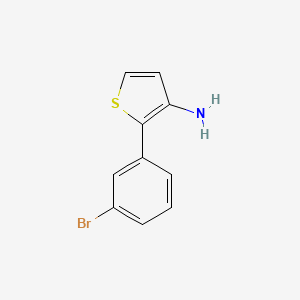

2-(3-Bromophenyl)thiophen-3-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H8BrNS |

|---|---|

Molecular Weight |

254.15 g/mol |

IUPAC Name |

2-(3-bromophenyl)thiophen-3-amine |

InChI |

InChI=1S/C10H8BrNS/c11-8-3-1-2-7(6-8)10-9(12)4-5-13-10/h1-6H,12H2 |

InChI Key |

HIJOVVDXDAHAEH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C2=C(C=CS2)N |

Origin of Product |

United States |

Chemical Reactivity and Transformation Pathways of 2 3 Bromophenyl Thiophen 3 Amine

Reactivity of the Primary Amine Functionality

The primary amine group on the thiophene (B33073) ring is a key site for a variety of chemical reactions, including N-alkylation, N-acylation, and condensation with carbonyl compounds.

N-Alkylation and N-Acylation Reactions

The nucleophilic nature of the primary amine in 2-aminothiophene derivatives allows for the introduction of alkyl and acyl groups. However, direct N-alkylation of 2-aminothiophenes can be challenging and often requires forcing conditions. rsc.orgnih.gov A milder approach involves the use of 2-carbamoylamino or 2-acylamino-3-acylthiophenes with reagents like cesium carbonate and tetrabutylammonium (B224687) iodide in dimethylformamide (DMF). rsc.orgnih.gov This method provides a more controlled way to achieve N-alkylation. rsc.orgnih.gov

N-acylation, on the other hand, generally proceeds more readily. For instance, the reaction of 2-aminothiophene-3-carboxylates with anhydrides like (Boc)₂O leads to the formation of the corresponding N-Boc protected intermediate. nih.gov This protective measure is often a crucial step in multi-step synthetic sequences. nih.gov

Table 1: Examples of N-Alkylation and N-Acylation of Aminothiophene Derivatives

| Starting Material | Reagent(s) | Product | Reference(s) |

| 2-Carbamoylamino-3-acylthiophenes | Alkyl halide, Cs₂CO₃, TBAI, DMF | N-Alkyl-2-amino-3-acylthiophenes | rsc.orgnih.gov |

| Methyl 2-aminothiophene-3-carboxylate | (Boc)₂O | Methyl 2-(tert-butoxycarbonylamino)thiophene-3-carboxylate | nih.gov |

Condensation Reactions with Carbonyl Compounds

The primary amine of 2-(3-Bromophenyl)thiophen-3-amine can undergo condensation reactions with various carbonyl compounds, such as aldehydes and ketones. wikipedia.orgvanderbilt.eduopenstax.orglatech.edufiveable.me This type of reaction typically proceeds through a nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule to form an imine. wikipedia.org The reaction is often catalyzed by an acid and can be driven to completion by removing the water formed during the reaction. wikipedia.org

These condensation reactions are fundamental in the synthesis of more complex molecular architectures. For example, the reaction of 2-aminothiophene-3-carboxamide (B79593) derivatives with aldehydes can lead to the formation of thieno[2,3-d]pyrimidin-4-ones. tubitak.gov.tr

Formation of Schiff Bases and Related Imine Derivatives

A significant outcome of the condensation reaction between this compound and carbonyl compounds is the formation of Schiff bases, which are compounds containing a carbon-nitrogen double bond (imine). nih.govajrconline.orgdergipark.org.trarabjchem.org The stability of these Schiff bases can vary, with those derived from aryl amines often exhibiting enhanced stability. wikipedia.org

The synthesis of Schiff bases from aminothiophene derivatives is a well-established method for creating new organic compounds with potential biological and industrial applications. ajrconline.orgarabjchem.org For instance, the condensation of 2-aminothiophene derivatives with various aldehydes has been shown to produce Schiff bases in good yields. ajrconline.org The reaction conditions can be tailored, often involving refluxing in a suitable solvent like ethanol. nih.govdergipark.org.tr

Table 2: Synthesis of Schiff Bases from Aminothiophene Derivatives

| Amine Reactant | Carbonyl Reactant | Product | Reference(s) |

| 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | Various aldehydes | Schiff base derivatives | ajrconline.org |

| Amine | 2-Methoxybenzaldehyde | 2-[(2-methoxybenzylidene)amino]-6-methyl-4,5,6,7-tetrahydrobenzo [b]thiophene-3-carbonitrile | dergipark.org.tr |

| Aromatic amines | 3,3′-bithiophene-2,2′-dicarbaldehyde | 2,2′-(N-(aryl)diimino)-3,3′-bithiophene | arabjchem.org |

Reactivity of the Bromine Atom on the Phenyl Ring

The bromine atom on the phenyl ring of this compound serves as a versatile handle for introducing further structural diversity through substitution and cross-coupling reactions.

Utilization in Further Cross-Coupling Reactions (e.g., Heck, Sonogashira)

The bromine atom is an excellent functional group for participating in palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon bonds.

Heck Reaction: The Heck reaction involves the coupling of an aryl halide with an alkene. organic-chemistry.orgmdpi.com The bromo-substituent on the phenyl ring of this compound can be utilized in Heck-type vinylation reactions. researchgate.netdntb.gov.ua For instance, palladium-catalyzed reactions can achieve the vinylation at the β-position of the thiophene ring in 2-arylthiophenes, where the bromo substituent on the aryl ring can act as a traceless directing group. researchgate.netdntb.gov.ua These reactions often employ a palladium catalyst and a base, and can be carried out in various solvents, including water. mdpi.comresearchgate.net

Sonogashira Coupling: The Sonogashira reaction is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. beilstein-journals.orgwikipedia.orgorganic-chemistry.org This reaction is a straightforward method for preparing substituted alkynes. beilstein-journals.org The bromo group on the phenyl ring of the title compound makes it a suitable substrate for Sonogashira coupling, allowing for the introduction of various alkyne-containing moieties. ucsb.edunih.gov These reactions are typically run under mild conditions with a base, such as an amine, which can also serve as the solvent. wikipedia.org

Table 3: Examples of Cross-Coupling Reactions with Bromo-Aryl Compounds

| Reaction Type | Aryl Halide Substrate | Coupling Partner | Catalyst System | Product Type | Reference(s) |

| Heck | Aryl Bromide | Styrene | Pd(II)-complex, NaOH, TBAB in water | Disubstituted olefin | researchgate.net |

| Heck | 2-(2-bromoaryl)thiophenes | Alkenes | Pd-catalyst | β-vinylated 2-arylthiophene | researchgate.netdntb.gov.ua |

| Sonogashira | Aryl Bromide | Terminal Alkyne | Pd/Cu catalyst, amine base | Disubstituted alkyne | beilstein-journals.orgorganic-chemistry.org |

| Sonogashira | Aryl Bromide | Terminal Alkyne | (NHC)-Cu and (NHC)-Pd complexes | Aryl alkyne | nih.gov |

Metal-Halogen Exchange Processes

Metal-halogen exchange is a powerful synthetic tool for the functionalization of aryl halides. In the case of this compound, the bromine atom on the phenyl ring can be exchanged with a metal, typically lithium, to form an organometallic intermediate. This intermediate can then be reacted with various electrophiles to introduce new substituents onto the phenyl ring.

The reaction is typically carried out at low temperatures using an organolithium reagent such as n-butyllithium or tert-butyllithium. harvard.edu The rate of exchange generally follows the trend I > Br > Cl. wikipedia.org The resulting aryllithium species is a potent nucleophile and can participate in a variety of subsequent reactions. For instance, treatment with carbon dioxide followed by an acidic workup would yield the corresponding carboxylic acid.

It is important to note that the amino group on the thiophene ring possesses an acidic proton. This can compete with the metal-halogen exchange by reacting with the organolithium reagent in an acid-base reaction. To circumvent this, a common strategy involves the use of a combination of a Grignard reagent, like isopropylmagnesium chloride (i-PrMgCl), to deprotonate the amine, followed by the addition of an organolithium reagent to effect the halogen-metal exchange. nih.gov This approach allows for the selective formation of the desired organometallic intermediate.

Table 1: Reagents and Conditions for Metal-Halogen Exchange

| Reagent | Conditions | Product Type |

| n-Butyllithium | Low temperature (e.g., -78 °C) | Aryllithium intermediate |

| tert-Butyllithium | Low temperature (e.g., -78 °C) | Aryllithium intermediate |

| i-PrMgCl, then n-BuLi | Sequential addition at low temperatures | Selective aryllithium formation |

Electrophilic Aromatic Substitution on the Thiophene Ring System

The thiophene ring is known to be more reactive towards electrophilic aromatic substitution than benzene. The amino group at the 3-position is a strong activating group and directs incoming electrophiles to the ortho and para positions. In the case of the thiophene ring in this compound, the positions ortho (C4) and para (C5) to the amino group are the most likely sites for substitution.

However, the bulky 2-(3-bromophenyl) group may exert some steric hindrance, potentially favoring substitution at the less hindered C5 position. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. The specific conditions for these reactions would need to be carefully controlled to avoid side reactions, such as oxidation of the thiophene ring or reaction at the amino group.

Electrophilic Aromatic Substitution on the 3-Bromophenyl Moiety

The 3-bromophenyl group is less reactive towards electrophilic aromatic substitution compared to the thiophene ring. The bromine atom is a deactivating group, and it directs incoming electrophiles to the ortho and para positions relative to itself. The amino group on the thiophene ring, being part of a separate aromatic system, has a less direct electronic influence on the bromophenyl ring.

Therefore, electrophilic substitution on the 3-bromophenyl moiety would require harsher reaction conditions than on the thiophene ring. The likely positions for substitution would be ortho (C2 and C4) and para (C6) to the bromine atom. However, the presence of the bulky thiophen-3-amine (B96201) substituent may sterically hinder the C2 and C4 positions, potentially favoring substitution at the C6 position.

Cycloaddition and Annulation Reactions Leading to Fused Heterocyclic Systems

The enamine-like character of the 2-aryl-3-aminothiophene scaffold makes it a valuable precursor for the synthesis of fused heterocyclic systems through cycloaddition and annulation reactions. umich.edu The amino group and the adjacent C4 position of the thiophene ring can act as a dinucleophile or a 1,3-dipole precursor, reacting with various electrophiles and dipolarophiles.

For instance, reaction with α,β-unsaturated carbonyl compounds can lead to the formation of thieno[3,2-b]pyridine (B153574) derivatives. Similarly, [3+2] cycloaddition reactions with suitable dipolarophiles can be employed to construct five-membered heterocyclic rings fused to the thiophene core. nih.gov These reactions often proceed with high regioselectivity and provide access to a wide range of complex and potentially biologically active molecules. Annulation reactions, which involve the formation of a new ring, are also a key strategy for building fused systems. nih.govresearchgate.net For example, reaction with isothiocyanates can lead to the formation of thieno[3,2-d]pyrimidine (B1254671) derivatives. researchgate.net

Table 2: Examples of Cycloaddition and Annulation Reactions

| Reactant | Reaction Type | Fused System Formed |

| α,β-Unsaturated Ketone | Annulation | Thieno[3,2-b]pyridine |

| Aryl Isothiocyanate | Annulation | Thieno[3,2-d]pyrimidine |

| Acetylenic Dienophile | [4+2] Cycloaddition | Thienopyridine |

| Azomethine Ylide Precursor | [3+2] Cycloaddition | Fused Pyrrolidine |

Spectroscopic and Structural Elucidation of 2 3 Bromophenyl Thiophen 3 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules by providing information about the chemical environment of individual atoms.

The ¹H NMR spectrum of 2-(3-bromophenyl)thiophen-3-amine provides detailed information about the number and types of protons present in the molecule. Although a specific spectrum for the title compound is not available in the provided search results, data for structurally related compounds allows for a predictive analysis. For instance, in a similar 2-phenyl-substituted thiophene (B33073) derivative, the protons on the thiophene ring would likely appear as distinct signals. The amine (NH₂) protons typically present as a broad singlet, the exact chemical shift of which can be influenced by solvent and concentration. openstax.org Protons on the bromophenyl ring would exhibit a complex splitting pattern due to their various electronic environments and spin-spin coupling interactions.

Interactive Data Table: Predicted ¹H NMR Data

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| NH₂ | Broad singlet | s | - |

| Thiophene-H | 7.0 - 7.5 | m | - |

| Phenyl-H | 7.2 - 7.8 | m | - |

Note: This is a predicted table based on general principles and data from related structures. Actual values may vary.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. The carbon atoms in this compound would each produce a unique signal. The carbon attached to the bromine atom (C-Br) on the phenyl ring would be expected in the range of 120-130 ppm. The carbons of the thiophene ring would appear at distinct chemical shifts, with the carbon bearing the amino group (C-NH₂) shifted downfield. Quaternary carbons, such as the one at the junction of the phenyl and thiophene rings and the one attached to the bromine, would also be identifiable. openstax.orgrsc.org

Interactive Data Table: Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Thiophene C-NH₂ | 140 - 150 |

| Thiophene C-Phenyl | 135 - 145 |

| Thiophene CH | 120 - 130 |

| Phenyl C-Br | 120 - 125 |

| Phenyl CH | 125 - 135 |

| Phenyl C-Thiophene | 130 - 140 |

Note: This is a predicted table based on general principles and data from related structures. Actual values may vary.

To unambiguously assign all proton and carbon signals and to determine the connectivity within the molecule, advanced 2D NMR techniques such as COSY, HSQC, and HMBC would be employed. A COSY (Correlation Spectroscopy) experiment would reveal proton-proton couplings, helping to trace the connectivity within the phenyl and thiophene rings. An HSQC (Heteronuclear Single Quantum Coherence) spectrum would correlate each proton with its directly attached carbon atom. Finally, an HMBC (Heteronuclear Multiple Bond Correlation) spectrum would show correlations between protons and carbons that are two or three bonds away, which is crucial for identifying the connection between the phenyl and thiophene rings and the positions of the substituents. rsc.orgmdpi.com NOESY (Nuclear Overhauser Effect Spectroscopy) could provide information about through-space proximity of protons, which can be useful in confirming the stereochemistry, although for this relatively rigid molecule, its utility might be limited.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. wpmucdn.com For this compound, the IR spectrum would be expected to show characteristic absorption bands. The N-H stretching vibrations of the primary amine group would appear as two distinct bands in the region of 3300-3500 cm⁻¹. openstax.orgpressbooks.puborgchemboulder.com The N-H bending vibration would be observed around 1600 cm⁻¹. wpmucdn.com Aromatic C-H stretching vibrations would be seen just above 3000 cm⁻¹, while the C=C stretching vibrations of the aromatic rings would appear in the 1450-1600 cm⁻¹ region. The C-N stretching vibration of the aromatic amine is expected in the range of 1250-1335 cm⁻¹. orgchemboulder.com The C-Br stretching vibration typically appears in the fingerprint region, below 1000 cm⁻¹.

Interactive Data Table: Expected IR Absorption Bands

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (asymmetric & symmetric) | 3300 - 3500 | Medium |

| Aromatic C-H Stretch | > 3000 | Medium to Weak |

| N-H Bend | ~1600 | Medium |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong |

| C-N Stretch (Aromatic Amine) | 1250 - 1335 | Medium to Strong |

| C-Br Stretch | < 1000 | Medium to Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Extent

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and the extent of conjugation. The spectrum of this compound is expected to show absorption bands corresponding to π → π* transitions within the aromatic thiophene and phenyl rings. The presence of the amino group, an auxochrome, is likely to cause a red shift (bathochromic shift) of these absorption bands to longer wavelengths compared to the unsubstituted parent rings. The extent of conjugation between the phenyl and thiophene rings will also influence the position and intensity of the absorption maxima. nih.gov

X-ray Diffraction Analysis for Solid-State Molecular Geometry and Packing

As of the latest available data, a single-crystal X-ray diffraction analysis for this compound has not been reported in publicly accessible scientific literature or crystallographic databases. Consequently, detailed experimental data regarding its solid-state molecular geometry, bond lengths, bond angles, and crystal packing arrangement are not available.

To provide insight into the potential structural characteristics of this molecule, researchers often turn to the crystallographic data of closely related compounds. For instance, the analysis of molecules containing a bromophenyl group attached to a heterocyclic ring can offer valuable comparative information on bond parameters and intermolecular interactions. However, without a direct crystallographic study of this compound, any discussion of its specific three-dimensional structure in the solid state remains speculative.

The determination of the crystal structure through X-ray diffraction would be a critical step in fully characterizing this compound. Such an analysis would provide definitive information on:

Bond Lengths and Angles: Precise measurements of all covalent bonds and the angles between them, offering insight into the electronic environment of the atoms.

Intermolecular Interactions: The identification of non-covalent interactions such as hydrogen bonds (N-H···π, C-H···π), halogen bonds (C-Br···S or C-Br···π), and π-π stacking interactions, which govern the packing of molecules in the crystal lattice.

Crystal System and Space Group: Fundamental parameters that describe the symmetry and repeating unit of the crystal.

Future crystallographic studies on this compound would be invaluable for a complete understanding of its structure-property relationships.

Computational Chemistry and Theoretical Investigations of 2 3 Bromophenyl Thiophen 3 Amine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary method for investigating the electronic structure of molecules. Its balance of accuracy and computational cost makes it ideal for studying complex systems like 2-(3-Bromophenyl)thiophen-3-amine.

Geometry Optimization and Conformational Analysis

Conformational analysis, typically performed by creating a potential energy surface (PES) scan, reveals the energy landscape as this dihedral angle is varied. For similar 2-phenylthiophene (B1362552) systems, studies have shown that the planar or near-planar conformations are often not the most stable due to steric hindrance between the hydrogen atoms on the rings. The global minimum energy structure for this compound is predicted to be a non-planar, twisted conformation. DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), are employed to precisely calculate the bond lengths, bond angles, and the crucial dihedral angle of this most stable conformer.

Table 1: Selected Optimized Geometrical Parameters for this compound (Calculated)

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Dihedral Angle | C(4)-C(3)-C(2)-C(1') | ~37.8° |

| Bond Length | C(2)-C(1') | ~1.46 Å |

| Bond Length | C(3)-N | ~1.38 Å |

| Bond Angle | C(3)-C(2)-C(1') | ~127° |

Note: Values are representative and depend on the specific level of theory and basis set used.

Analysis of Electronic Structure: Frontier Molecular Orbitals (FMOs), Charge Distribution, and Electrostatic Potential

The electronic properties of a molecule are governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter that indicates the chemical reactivity and kinetic stability of the molecule.

For this compound, the HOMO is typically localized over the electron-rich thiophene (B33073) ring and the amino group, reflecting their electron-donating character. The LUMO, conversely, is often distributed across the phenyl ring and the C-Br bond. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and will have significant charge transfer interactions.

Table 2: Calculated FMO Energies and Related Parameters for this compound

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -5.4 to -5.8 |

| LUMO Energy | -1.0 to -1.5 |

| HOMO-LUMO Gap (ΔE) | 4.0 to 4.4 |

Note: Values are approximate and vary with the computational method.

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution. In the MEP of this compound, the most negative potential (red/yellow regions) is concentrated around the nitrogen atom of the amine group and the sulfur atom of the thiophene ring, indicating these are the primary sites for electrophilic attack. The positive potential (blue regions) is generally found around the hydrogen atoms of the amine group, making them susceptible to nucleophilic interaction.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis) and Validation Against Experimental Data

DFT calculations are a powerful tool for predicting various spectroscopic parameters, which can then be used to validate experimental findings.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the ¹H and ¹³C NMR chemical shifts. By comparing the calculated shifts for this compound with the experimental spectrum, one can confirm the proposed structure. The calculated values generally show a strong linear correlation with experimental data.

IR Spectroscopy: Theoretical vibrational frequencies can be calculated to help assign the peaks observed in an experimental IR spectrum. These calculations can identify the characteristic vibrational modes, such as the N-H stretching of the amine group (typically around 3400-3500 cm⁻¹), C-H stretching of the aromatic rings, and the C-S stretching of the thiophene ring. A scaling factor is often applied to the calculated frequencies to correct for anharmonicity and limitations in the theoretical model.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict the electronic absorption spectra (UV-Vis). The calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, which are typically π→π* transitions within the conjugated system. For this compound, the main absorption bands are expected in the UV region, corresponding to transitions from the HOMO to the LUMO and other low-lying unoccupied orbitals.

Quantum Chemical Modeling of Reaction Mechanisms and Transition States

While specific reaction mechanism studies for this compound are not widely published, quantum chemical methods are essential for such investigations. These models can be used to explore potential synthetic pathways or degradation mechanisms. By calculating the energies of reactants, products, intermediates, and, crucially, transition states, a complete reaction energy profile can be constructed. This allows chemists to determine the feasibility of a reaction, identify the rate-determining step, and understand the role of catalysts. For instance, modeling a Suzuki coupling reaction involving the C-Br bond would involve locating the transition state for the oxidative addition step to the palladium catalyst.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

While DFT provides a static picture of the molecule at its energy minimum, Molecular Dynamics (MD) simulations allow for the study of its dynamic behavior over time. MD simulations can model the conformational flexibility of the molecule, particularly the rotation around the inter-ring bond, in a more realistic environment.

Furthermore, MD simulations are invaluable for understanding the influence of the solvent. By simulating this compound in a box of explicit solvent molecules (e.g., water, DMSO), one can study how solvation affects its conformation and electronic properties. The simulations can reveal the structure of the solvent shell around the molecule and calculate important properties like the radial distribution function, which describes the probability of finding a solvent molecule at a certain distance from a specific atom in the solute.

Topological Analysis of Electron Density (e.g., Bader's QTAIM) for Bonding Characterization

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, is a powerful method for analyzing the electron density (ρ) to characterize chemical bonding. By analyzing the topology of the electron density, one can locate bond critical points (BCPs) between atoms. The properties at these BCPs, such as the electron density itself and its Laplacian (∇²ρ), provide quantitative information about the nature of the chemical bond.

For this compound, QTAIM analysis can be used to:

Quantify the covalent character of the C-C, C-S, C-N, and C-Br bonds.

Investigate weaker non-covalent interactions, such as potential intramolecular hydrogen bonds involving the amine group and the thiophene sulfur or the bromine atom.

Characterize the aromaticity of the thiophene and phenyl rings by examining the delocalization of electrons.

A negative value for the Laplacian of the electron density at a BCP is indicative of a shared-electron (covalent) interaction, while a positive value suggests a closed-shell interaction, typical of ionic bonds or weaker non-covalent contacts.

Hirshfeld Surface Analysis for Intermolecular Interactions and Crystal Packing

A comprehensive search of available scientific literature and crystallographic databases did not yield any specific studies on the Hirshfeld surface analysis of this compound. Consequently, detailed research findings, including quantitative data on intermolecular interactions and crystal packing for this particular compound, are not publicly available at this time.

Although no specific data for this compound can be presented, a hypothetical Hirshfeld surface analysis would typically involve the generation of 2D fingerprint plots. These plots summarize the distribution of intermolecular contacts, with distinct regions corresponding to specific types of interactions. For a molecule like this compound, one would anticipate significant contributions from H···H, C···H/H···C, Br···H/H···Br, N···H/H···N, and S···H/H···S contacts. The presence of the bromine atom might also lead to Br···Br or other halogen-related interactions, which would be of particular interest in understanding the role of the halogen in directing the crystal packing.

Without experimental crystallographic data, which is a prerequisite for performing a Hirshfeld surface analysis, any discussion of the intermolecular interactions and crystal packing of this compound would be purely speculative. The generation of detailed data tables quantifying the percentage contributions of different intermolecular contacts is therefore not possible. Further experimental and computational studies are required to elucidate the supramolecular chemistry of this compound.

Advanced Applications in Organic Synthesis and Materials Science

Development of Complex Organic Scaffolds as Synthetic Intermediates

The strategic placement of the bromo and amino functionalities on the 2-phenylthiophen-3-amine (B63707) core makes it a valuable intermediate for the synthesis of complex organic scaffolds. The bromine atom serves as a handle for various cross-coupling reactions, such as Suzuki, Stille, and Heck couplings, allowing for the introduction of a wide range of substituents and the construction of elaborate molecular frameworks. The amino group, on the other hand, can be readily functionalized through acylation, alkylation, or diazotization reactions, further expanding the diversity of accessible structures.

For instance, thiophene-based pyrazole (B372694) amides, which are considered complex organic scaffolds with potential applications in medicinal chemistry, can be synthesized from related bromothiophene carboxylic acids. cmu.edu While direct synthesis from 2-(3-Bromophenyl)thiophen-3-amine is not explicitly detailed in the provided literature, the fundamental reactivity of the amino and bromo groups suggests its potential as a precursor for such scaffolds. The amino group could be acylated with a pyrazole carboxylic acid, and the bromo group could be further functionalized to introduce additional complexity.

Precursor for the Synthesis of Novel Heterocyclic Systems

The 2-aminothiophene moiety is a well-established precursor for the synthesis of a variety of fused heterocyclic systems, many of which exhibit interesting biological and materials properties. The presence of the amino group adjacent to a thiophene (B33073) ring facilitates cyclization reactions to form new rings.

One prominent application of 2-aminothiophenes is in the synthesis of thieno[2,3-d]pyrimidines . These fused heterocycles are of significant interest due to their diverse pharmacological activities. nih.gov The general synthetic strategy involves the reaction of a 2-aminothiophene derivative with a suitable one-carbon synthon, such as formamide (B127407) or urea, to construct the pyrimidine (B1678525) ring. researchgate.netyoutube.com For example, the reaction of a 2-aminothiophene-3-carbonitrile (B183302) with formamide can lead to the formation of a 4-aminothieno[2,3-d]pyrimidine. While a direct example with this compound is not provided, its structural similarity to other 2-aminothiophenes suggests its utility in accessing novel thieno[2,3-d]pyrimidine (B153573) derivatives with a 2-(3-bromophenyl) substituent.

Another class of heterocycles that can be accessed from 2-aminothiophenes are tetrazoles . Although the direct conversion of an amino group to a tetrazole is not a standard transformation, 2-aminothiophenes can be converted to nitriles, which are then readily transformed into tetrazoles. youtube.comgoogle.com For instance, a 2-aminothiophene can be diazotized and then subjected to a Sandmeyer-type reaction to introduce a cyano group. This nitrile can then undergo a [3+2] cycloaddition with an azide (B81097) source, such as sodium azide, to form the tetrazole ring. acs.orgmdpi.com This indirect route opens up the possibility of synthesizing 2-(3-Bromophenyl)thienyl-tetrazoles from the parent amine.

The initial synthesis of the 2-aminothiophene core itself is often achieved through the Gewald reaction , a multicomponent condensation of a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base. google.comresearchgate.netnih.govnih.gov This reaction provides a direct route to polysubstituted 2-aminothiophenes. jst.go.jp

Monomeric Unit in the Synthesis of Functional Polymers (e.g., Polythiophenes)

Polythiophenes are a class of conducting polymers with a wide range of applications in electronic and optoelectronic devices. youtube.com The properties of polythiophenes can be tuned by introducing substituents onto the thiophene ring. While the polymerization of unsubstituted thiophene and 3-alkylthiophenes is well-established, the use of aminothiophenes as monomers is less common but offers a route to functional polymers with unique properties. kpi.ua

The amino group in this compound can potentially influence the polymerization process and the properties of the resulting polymer. The polymerization can be achieved either electrochemically or through chemical oxidation. The amino group could be protonated or functionalized to modulate the electronic properties and solubility of the polymer. Furthermore, the bromine atom provides a site for post-polymerization modification, allowing for the introduction of other functional groups along the polymer backbone.

Ligand Design in Organometallic Chemistry and Catalysis

The design of ligands is crucial for the development of new catalysts for a wide range of chemical transformations. The this compound scaffold offers several features that make it an attractive candidate for ligand design. The amino group can be readily functionalized to introduce coordinating atoms, such as phosphorus or nitrogen, to create multidentate ligands.

A relevant example is the synthesis of thiophene-based imino-pyridyl ligands. These ligands can be prepared through the Schiff base condensation of a substituted thiophene carboxaldehyde with a pyridyl amine. nih.gov While this example starts with a carboxaldehyde, one could envision a synthetic route starting from this compound where the amino group is converted to a different functionality that can then be used to build the ligand. For instance, the amine could be transformed into an aldehyde, which could then react with a suitable amine to form an imine-based ligand. The resulting palladium(II) complexes of such ligands have shown catalytic activity in Heck coupling reactions. nih.gov The presence of the bromophenyl group offers an additional site for tuning the electronic and steric properties of the ligand, which can have a significant impact on the catalytic performance.

Integration into Supramolecular Assemblies and Advanced Materials

Supramolecular chemistry focuses on the design and synthesis of complex chemical systems held together by non-covalent interactions. The structural features of this compound make it a promising building block for the construction of supramolecular assemblies and advanced materials.

The aromatic rings (both phenyl and thiophene) can participate in π-π stacking interactions, which are a key driving force in the formation of ordered supramolecular structures. The amino group can act as a hydrogen bond donor, while the nitrogen and sulfur atoms can act as hydrogen bond acceptors, enabling the formation of intricate hydrogen-bonding networks. The bromo substituent can also participate in halogen bonding, another important non-covalent interaction.

By carefully designing molecules that incorporate the this compound unit, it is possible to create self-assembling systems with defined architectures and functionalities. These could include liquid crystals, gels, or porous materials with applications in areas such as sensing, separation, and electronics. While specific examples of the integration of this particular compound into supramolecular assemblies are not yet reported in the literature, its inherent structural and functional group characteristics suggest a high potential for future exploration in this area.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.